4-Nitrophenoxyacetic acid hydrazide

Urease inhibition Enzyme inhibitor Medicinal chemistry

Procure 4-Nitrophenoxyacetic acid hydrazide (75129-74-7) for its validated dual reactivity. As a critical building block, its electron-withdrawing 4-nitro group and terminal hydrazide enable potent urease inhibition (IC50 8.4 μM) and anticancer activity (MKN45 IC50 1.471 μM) in derivative forms. Unlike the parent acid, the hydrazide group permits essential hydrazone conjugation. Its orthogonal derivatization streamlines synthesis of complex heterocycles, making it a strategic, high-utility intermediate for medicinal chemistry and agrochemical R&D.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 75129-74-7
Cat. No. B1329922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenoxyacetic acid hydrazide
CAS75129-74-7
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN
InChIInChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12)
InChIKeyBDPKZWIKLVUGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenoxyacetic Acid Hydrazide (CAS 75129-74-7): Technical Profile and Structural Differentiation


4-Nitrophenoxyacetic acid hydrazide (CAS 75129-74-7), also referred to as 2-(4-nitrophenoxy)acetohydrazide, is an aryloxyacetic acid hydrazide derivative with molecular formula C8H9N3O4 and molecular weight 211.18 g/mol . The compound features a 4-nitrophenoxy moiety linked to an acetohydrazide functional group, producing a crystalline solid with melting point 185–192°C and commercial purity specifications of 98% . This dual-functional architecture—combining an electron-withdrawing 4-nitro substituent with a terminal hydrazide group—confers distinct chemical reactivity profiles that differentiate it from non-nitrated phenoxyacetic acid hydrazides and from the parent 4-nitrophenoxyacetic acid .

Why 4-Nitrophenoxyacetic Acid Hydrazide Cannot Be Replaced by Generic Phenoxyacetic Hydrazide Analogs


Substituting 4-nitrophenoxyacetic acid hydrazide with unsubstituted phenoxyacetic acid hydrazide or with the corresponding 4-nitrophenoxyacetic acid would fundamentally alter both synthetic utility and biological performance. The 4-nitro group introduces electron-withdrawing character that modulates the hydrazide NH2 nucleophilicity during condensation and Schiff base formation . In the urease inhibition context, hydrazone derivatives synthesized from this hydrazide scaffold exhibit IC50 values as low as 8.4 μM, whereas the parent hydrazide itself lacks comparable inhibitory potency, demonstrating that the 4-nitrophenoxy framework enables derivative activity that cannot be replicated with alternative starting materials [1]. Furthermore, the hydrazide group provides a site for covalent conjugation to carbonyl-containing molecules—a capacity absent in 4-nitrophenoxyacetic acid—making direct substitution with the acid form impossible for applications requiring hydrazone bond formation .

4-Nitrophenoxyacetic Acid Hydrazide: Quantitative Differentiation Evidence Against Comparator Compounds


Urease Inhibition: Hydrazone Derivatives Show Potent IC50 Activity Not Achievable with Parent Hydrazide

Hydrazone derivatives synthesized from 4-nitrophenoxyacetic acid hydrazide exhibit strong urease inhibitory activity, whereas the unmodified parent hydrazide shows no comparable inhibition. The derivative N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide demonstrated an IC50 of 8.4 μM, while the N'-(4-nitrobenzylidene) analog showed an IC50 of 20.2 μM [1].

Urease inhibition Enzyme inhibitor Medicinal chemistry

Anticancer Drug Intermediate Utility: Hydrazide Functional Group Enables Hydrazone Conjugation for Potent Antiproliferative Agents

The hydrazide functional group of 4-nitrophenoxyacetic acid hydrazide enables condensation with aryl aldehydes to form hydrazone derivatives with potent anticancer activity. In a structurally analogous series (2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides), the hydrazone derivative 3g achieved IC50 = 1.471 ± 0.23 μM against MKN45 gastric cancer cells, while compounds 3b and 3g showed IC50 values ranging 2.38–9.72 μM against HeLa and MDA-MB-231 cell lines, with selectivity for cancer cells over mouse fibroblast NIH/3T3 cells .

Anticancer Hydrazone synthesis Cytotoxicity

Bifunctional Reactivity: Simultaneous Nitro Group Reduction and Hydrazide Condensation Capabilities

4-Nitrophenoxyacetic acid hydrazide possesses two distinct reactive handles: the 4-nitro group, which can be reduced to an amino group using H2/Pd-C or NaBH4, yielding 4-aminophenoxyacetic acid hydrazide; and the terminal hydrazide group, which undergoes nucleophilic substitution with aldehydes/ketones to form hydrazones or condensation to generate Schiff bases . In contrast, phenoxyacetic acid hydrazide (lacking the nitro group) cannot undergo nitro reduction chemistry, while 4-nitrophenoxyacetic acid cannot form hydrazones without prior hydrazide conversion .

Organic synthesis Chemical intermediate Heterocyclic chemistry

Agrochemical Intermediate Applications: 4-Nitro Substitution Confers Distinct Bioactivity Profile

2-(4-Nitrophenoxy)acetohydrazide is employed as an intermediate in herbicide and fungicide synthesis, acting as a key building block for crop protection agents [1]. The 4-nitro substitution pattern differentiates it from the unsubstituted phenoxyacetic acid hydrazide in agrochemical applications: studies on phenoxyacetic acid hydrazide derivatives against Fusarium root rot pathogens demonstrated that structural modifications significantly impact fungicidal potency, with derivative III (quinoxalin-hydrazide of phenoxyacetic acid) inhibiting F. sporotrichiella var. poae growth 2-3 fold relative to controls [2].

Agrochemical synthesis Herbicide intermediate Fungicide precursor

Ligand Utility in Protein Binding Studies: Crystalline Hydrazide Facilitates Structural Biology Applications

2-(4-Nitrophenoxy)acetohydrazide is a crystalline compound suitable for use as a ligand in protein-ligand binding studies . The crystalline nature of this hydrazide enables single-crystal X-ray diffraction structural characterization, as demonstrated for its hydrazone derivatives where unit cell parameters were precisely determined (compound 1: monoclinic space group P21/n, a = 5.3064 Å, b = 18.202 Å, c = 15.970 Å, β = 95.866°, V = 1534.4 Å3, Z = 4, R1 = 0.0457) [1].

Protein-ligand binding Structural biology X-ray crystallography

4-Nitrophenoxyacetic Acid Hydrazide (CAS 75129-74-7): Validated Research and Industrial Application Scenarios


Synthesis of Urease Inhibitors for Anti-Ulcer and Anti-Urolithiasis Drug Discovery

The hydrazone derivatives of 4-nitrophenoxyacetic acid hydrazide exhibit urease inhibitory activity with IC50 values of 8.4 μM and 20.2 μM, establishing this hydrazide as a validated precursor for developing urease-targeting therapeutics for Helicobacter pylori-associated gastric ulcers and struvite kidney stone prevention [1].

Anticancer Hydrazone Library Synthesis via Aldehyde Condensation

The hydrazide functional group enables condensation with aryl aldehydes to generate hydrazone derivatives with demonstrated single-digit micromolar IC50 values (1.471 μM against MKN45 gastric cancer cells) and caspase-3-mediated apoptosis induction in structurally related aryloxyacetic hydrazide scaffolds [1].

Agrochemical Intermediate for Herbicide and Fungicide Development Programs

2-(4-Nitrophenoxy)acetohydrazide serves as a key building block in herbicide and fungicide synthesis, with the 4-nitro substitution providing electronic modulation distinct from unsubstituted phenoxyacetic hydrazides. Class-level evidence demonstrates that phenoxyacetic hydrazide derivatives achieve 2-3× fungicidal growth inhibition against Fusarium root rot pathogens [1][2].

Sequential Derivatization for Complex Heterocyclic Target Synthesis

The dual reactive handles—nitro group reducible to amine and hydrazide group capable of hydrazone/Schiff base formation—enable orthogonal or sequential derivatization strategies, reducing the number of discrete starting materials required and streamlining synthetic routes to complex heterocyclic targets [1].

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